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Compound of Interest

Compound Name: 3-Chloro-2-fluorobenzaldehyde

Cat. No.: B104339

An In-depth Technical Guide to 3-Chloro-2-
fluorobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure,
physicochemical properties, synthesis, and spectroscopic characterization of 3-Chloro-2-
fluorobenzaldehyde. This versatile synthetic intermediate is of significant interest to
researchers and professionals in the fields of medicinal chemistry, agrochemical development,
and materials science. This document consolidates key data into structured tables, presents
detailed experimental protocols, and utilizes visualizations to illustrate its molecular structure
and synthetic applications, serving as a vital resource for laboratory and development work.

Molecular Structure and Properties

3-Chloro-2-fluorobenzaldehyde, with the CAS number 85070-48-0, is a disubstituted
benzaldehyde derivative. The presence of both a chlorine and a fluorine atom on the aromatic
ring significantly influences its reactivity and makes it a valuable precursor in the synthesis of
complex molecules.[1]

Molecular Structure
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The molecular structure of 3-Chloro-2-fluorobenzaldehyde is depicted below.

Caption: 2D structure of 3-Chloro-2-fluorobenzaldehyde.

Physicochemical Properties

A summary of the key physicochemical properties of 3-Chloro-2-fluorobenzaldehyde is
provided in the table below.[2]

Property Value Reference
Molecular Formula C7H4CIFO
Molecular Weight 158.56 g/mol
CAS Number 85070-48-0
Light orange to yellow to green
Appearance o
clear liquid
Melting Point 26 - 27 °C
Boiling Point 214 °C (lit.) [2]
Density 1.35 g/mL at 25 °C (lit.) [2]
Refractive Index (n20/D) 1.545 (lit.) [2]
inchi 1S/C7HACIFO/c8-6-3-1-2-5(4-
n
10)7(6)9/h1-4H
YAOZCMANASAVFN-
InChlKey
UHFFFAOYSA-N
SMILES C1=CC(=C(C(=C1)Cl)F)C=0
Synthesis

3-Chloro-2-fluorobenzaldehyde is a key intermediate in the synthesis of various
pharmaceuticals and agrochemicals.[1] A common laboratory-scale synthesis involves the
oxidation of (3-chloro-2-fluorophenyl)methanol.
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Synthesis Workflow

The following diagram illustrates a typical workflow for the synthesis of 3-Chloro-2-
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Caption: Synthesis workflow for 3-Chloro-2-fluorobenzaldehyde.
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Experimental Protocol: Synthesis of 3-Chloro-2-
fluorobenzaldehyde

Materials:

e (3-chloro-2-fluorophenyl)methanol

e Sodium bicarbonate (NaHCO3)

» Dichloromethane (CH2Cl2)

o Catalyst (e.g., 2,2,6,6-Tetramethyl-1-piperidinyloxyl, TEMPO)

e Sodium hypochlorite (NaOCI) solution

o 1L four-necked flask

o Stirrer

o Cooling bath

e Separatory funnel

« Distillation apparatus

Procedure:

e To a lL four-necked flask, add 36.3 g of sodium bicarbonate and 500 g of dichloromethane.
e Add a catalytic amount (e.g., 0.5 g) of a suitable catalyst like TOMO.
e Cool the mixture to 0-5 °C with constant stirring.

e Slowly add a solution of 50 g of (3-chloro-2-fluorophenyl)methanol in 100 g of
dichloromethane to the cooled mixture.

e Slowly add 230 g of sodium hypochlorite solution dropwise, maintaining the temperature at
0-5 °C.
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» Allow the reaction to proceed for 1 hour at 0-5 °C. Monitor the reaction progress by a
suitable method (e.g., TLC or GC) until the starting material is consumed.

e Once the reaction is complete, stop stirring and allow the layers to separate.

o Separate the organic (dichloromethane) layer.

e Recover the dichloromethane by simple distillation.

» Purify the remaining oil by vacuum distillation to obtain 3-Chloro-2-fluorobenzaldehyde.

Spectroscopic Characterization

Detailed spectroscopic data is crucial for the unambiguous identification and characterization of
3-Chloro-2-fluorobenzaldehyde. While comprehensive experimental data from peer-reviewed
literature is not readily available, this section provides expected spectral characteristics based
on the compound's structure and data from similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: The following are predicted chemical shifts (d) in ppm relative to TMS. Actual values may
vary based on the solvent and other experimental conditions.

IH NMR (Proton NMR): The proton NMR spectrum is expected to show signals corresponding
to the aldehydic proton and the three aromatic protons.

Predicted Chemical Shift

Proton Multiplicity
(5, ppm)

Aldehydic-H ~10.3 s (singlet)

Aromatic-H 7.3-79 m (multiplet)

13C NMR (Carbon-13 NMR): The carbon-13 NMR spectrum will show distinct signals for the
carbonyl carbon and the six aromatic carbons.
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Carbon Predicted Chemical Shift (8, ppm)
Carbonyl-C ~188
Aromatic-C 120 - 160

Experimental Protocol for NMR Spectroscopy:
e Instrument: A 400 MHz or higher field NMR spectrometer.

o Sample Preparation: Dissolve approximately 10-20 mg of 3-Chloro-2-fluorobenzaldehyde
in about 0.6 mL of a deuterated solvent (e.g., CDCIs).

e Acquisition: Acquire *H and 3C NMR spectra at room temperature using standard pulse

sequences.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum will exhibit characteristic absorption bands for the aldehyde and
substituted aromatic functional groups.

Functional Group Expected Wavenumber (cm™?)
C-H stretch (aldehyde) ~2850 and ~2750

C=0 stretch (aldehyde) ~1700

C=C stretch (aromatic) ~1600, ~1580, ~1470

C-Cl stretch ~750

C-F stretch ~1250

Experimental Protocol for FT-IR Spectroscopy:
e Instrument: A Fourier-Transform Infrared Spectrometer.

o Sample Preparation: As 3-Chloro-2-fluorobenzaldehyde is a liquid at room temperature, a
thin film can be prepared between two KBr or NaCl plates. Alternatively, an ATR (Attenuated
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Total Reflectance) accessory can be used.

o Acquisition: Record the spectrum typically in the range of 4000-400 cm~1.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of the molecule.

Fragment Expected m/z

[M]* (Molecular ion) 158/160 (due to 3°ClI/3’Cl isotopes)
[M-H]* 157/159

[M-CHQOJ* 129/131

Experimental Protocol for Mass Spectrometry:

¢ Instrument: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for
sample introduction and separation.

¢ lonization Method: Electron lonization (El) is a common method for this type of compound.

e Analysis: The sample is introduced into the instrument, ionized, and the resulting fragments
are separated based on their mass-to-charge ratio.

Applications in Synthesis

3-Chloro-2-fluorobenzaldehyde is a versatile building block in organic synthesis, primarily
due to the reactivity of its aldehyde group and the influence of the halogen substituents on the
aromatic ring.[1]

Role as a Synthetic Intermediate

The following diagram illustrates the role of 3-Chloro-2-fluorobenzaldehyde as a key
intermediate in the synthesis of more complex molecules, such as pharmaceuticals and
agrochemicals.
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Caption: Synthetic utility of 3-Chloro-2-fluorobenzaldehyde.

Safety Information

3-Chloro-2-fluorobenzaldehyde is classified as a hazardous substance. It is crucial to handle
this chemical with appropriate safety precautions in a well-ventilated fume hood.

e Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation),
H335 (May cause respiratory irritation).

e Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280
(Wear protective gloves/protective clothing/eye protection/face protection),
P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove
contact lenses, if present and easy to do. Continue rinsing).

Conclusion

3-Chloro-2-fluorobenzaldehyde is a valuable and versatile intermediate in organic synthesis.
Its unique molecular structure and reactivity make it an important building block for the
development of new pharmaceuticals, agrochemicals, and other fine chemicals. This technical
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guide provides essential information for researchers and professionals working with this
compound, facilitating its safe and effective use in a laboratory and industrial setting. Further
research into its biological activities and reaction mechanisms will undoubtedly continue to
expand its applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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